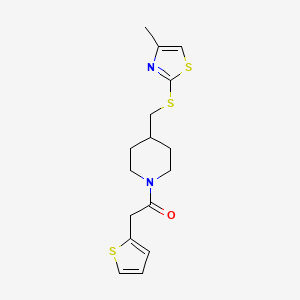![molecular formula C17H22F3N3OS B2559726 4-(Thiolan-3-yl)-N-[4-(Trifluormethyl)phenyl]-1,4-diazepan-1-carboxamid CAS No. 2320468-38-8](/img/structure/B2559726.png)
4-(Thiolan-3-yl)-N-[4-(Trifluormethyl)phenyl]-1,4-diazepan-1-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(thiolan-3-yl)-N-[4-(trifluoromethyl)phenyl]-1,4-diazepane-1-carboxamide is a complex organic compound featuring a thiolane ring, a trifluoromethyl-substituted phenyl group, and a diazepane ring
Wissenschaftliche Forschungsanwendungen
4-(thiolan-3-yl)-N-[4-(trifluoromethyl)phenyl]-1,4-diazepane-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(thiolan-3-yl)-N-[4-(trifluoromethyl)phenyl]-1,4-diazepane-1-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the thiolane ring, followed by the introduction of the trifluoromethyl-substituted phenyl group. The final step involves the formation of the diazepane ring and the carboxamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-(thiolan-3-yl)-N-[4-(trifluoromethyl)phenyl]-1,4-diazepane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wirkmechanismus
The mechanism of action of 4-(thiolan-3-yl)-N-[4-(trifluoromethyl)phenyl]-1,4-diazepane-1-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The diazepane ring may interact with various enzymes or receptors, modulating their activity and leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(thiolan-3-yl)-N-[4-(trifluoromethyl)phenyl]-1,4-diazepane-1-carboxamide
- Trifluoromethyl phenyl sulfone
- Trifluoromethylpyridine
Uniqueness
4-(thiolan-3-yl)-N-[4-(trifluoromethyl)phenyl]-1,4-diazepane-1-carboxamide is unique due to its combination of a thiolane ring, a trifluoromethyl-substituted phenyl group, and a diazepane ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
IUPAC Name |
4-(thiolan-3-yl)-N-[4-(trifluoromethyl)phenyl]-1,4-diazepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22F3N3OS/c18-17(19,20)13-2-4-14(5-3-13)21-16(24)23-8-1-7-22(9-10-23)15-6-11-25-12-15/h2-5,15H,1,6-12H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHRVUIIRYWIGGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)NC2=CC=C(C=C2)C(F)(F)F)C3CCSC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-({[(3-Methoxybenzoyl)oxy]imino}methyl)-2-[(4-methylphenyl)sulfanyl]pyridine](/img/structure/B2559644.png)



![3-[(4-fluorophenyl)methyl]-6-{[4-(trifluoromethyl)phenyl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2559651.png)


![N-{[4-(4-fluorophenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide](/img/structure/B2559657.png)
![{4-[Benzyl(methyl)amino]-6-methylpyrazolo[1,5-a]pyrazin-2-yl}(4-cyclohexylpiperazino)methanone](/img/structure/B2559658.png)

![N-[3-(acetylamino)-4-chloro-5-oxo-2,5-dihydro-2-furanyl]benzenecarboxamide](/img/structure/B2559661.png)
![1-Tert-butoxycarbonyl-2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethylamine](/img/structure/B2559662.png)


